2-Iodo-6-(trifluoromethyl)nicotinic acid
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Overview
Description
2-Iodo-6-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetyl chloride and a suitable catalyst to introduce the trifluoromethyl group, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)nicotinic acid
- 6-(Trifluoromethyl)nicotinic acid
- 2-Iodo-3-(trifluoromethyl)pyridine
Uniqueness
2-Iodo-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the iodine and trifluoromethyl groups on the nicotinic acid framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3F3INO2 |
---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H,13,14) |
InChI Key |
OCQONDRYHQMEDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)I)C(F)(F)F |
Origin of Product |
United States |
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